molecular formula C61H102N22O14 B013097 2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide- CAS No. 213130-17-7

2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-

Cat. No. B013097
M. Wt: 1367.6 g/mol
InChI Key: ZHKMSRDIVOXQKP-YILJZHMHSA-N
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Description

Synthesis Analysis

Nociceptin/orphanin FQ analogs, including modifications at the N- and C-terminus, have been synthesized to enhance potency and specificity for the NOP receptor. For example, the addition of fluorine to Phe(4) or the insertion of basic amino acids Arg(14)-Lys(15) has generated potent agonists. Various peptides have been synthesized to explore the role of these modifications in receptor binding and activation, demonstrating the importance of structural modifications for enhancing ligand affinity and potency (Guerrini et al., 2005).

Molecular Structure Analysis

The molecular structure of nociceptin/orphanin FQ and its analogs plays a crucial role in their interaction with the NOP receptor. Studies have shown that specific amino acid substitutions and the introduction of conformational constraints can significantly affect the biological activity of these peptides. For instance, the cyclic analogue c[Cys7,10]N/OFQ(1–13)NH2 demonstrated high affinity and potency as a NOP receptor agonist, highlighting the impact of molecular structure on receptor binding and activation (Kitayama et al., 2007).

Chemical Reactions and Properties

The chemical properties of 2-13-Orphanin FQ analogs are influenced by their amino acid composition and modifications. The introduction of chemical modifications such as the Phe(1)Psi(CH(2)-NH)Gly(2) bond alteration and the addition of Calpha,alpha-dialkylated amino acids have been explored to understand their effects on NOP receptor interaction and pharmacological activity. These studies reveal the complexity of chemical interactions governing the biological activity of nociceptin/orphanin FQ analogs (Arduin et al., 2007).

Scientific Research Applications

  • NOP Receptor Ligand Modification :

    • Chemical modifications to the N/OFQ-NH2 template, including the addition of fluorine to Phe(4) and insertion of basic amino acids Arg(14)-Lys(15), have resulted in the generation of highly potent NOP receptor ligands. These peptides exhibit varying agonist and antagonist properties based on specific structural modifications, leading to the discovery of potent peptide ligands for the NOP receptor (Guerrini et al., 2005).
  • Effects on GTPγ(35)S Binding and cAMP Formation :

    • The insertion of a fluorine atom into the para position of the phenyl ring of Phe(4) of the truncated N/OFQ peptide resulted in a novel N/OFQ ligand, [(pF)Phe(4)]N/OFQ-(1-13)NH(2), which demonstrated potent agonist activity at NOP receptors. This has implications for understanding the role of the N/OFQ-NOP system in health and disease (McDonald et al., 2002).
  • Comparison of Binding Characteristics :

    • Comparative analysis of binding characteristics of various radioligands, including [(3)H]N/OFQ(1-13)NH(2), to recombinant human NOP and native rat cerebrocortical NOP receptors, revealed insights into the binding dynamics and potential for developing NOP receptor ligands (Hashiba et al., 2002).
  • Effects on Dopaminergic Neurons :

    • N/OFQ has been shown to have detrimental effects on the survival and growth of dopaminergic neurons in primary cultures of the E14 rat ventral mesencephalon, implicating its role in the pathogenesis of Parkinson’s disease and providing insights into potential therapeutic interventions (Collins et al., 2016).
  • Anxiolytic and Behavioral Effects :

    • Studies have demonstrated that N/OFQ acts as an anxiolytic to attenuate behavioral responses to stress and modulate various aspects of anxiety states generated by acute stress, highlighting its potential role as an endogenous regulator of acute anxiety responses (Jenck et al., 1997).

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H102N22O14/c1-35(75-48(87)33-74-59(97)50(37(3)85)83-57(95)45(29-39-18-8-5-9-19-39)77-49(88)32-73-47(86)31-70-30-40(64)28-38-16-6-4-7-17-38)52(90)79-44(23-15-27-72-61(68)69)55(93)81-42(21-11-13-25-63)56(94)82-46(34-84)58(96)76-36(2)53(91)80-43(22-14-26-71-60(66)67)54(92)78-41(51(65)89)20-10-12-24-62/h4-9,16-19,35-37,40-46,50,70,84-85H,10-15,20-34,62-64H2,1-3H3,(H2,65,89)(H,73,86)(H,74,97)(H,75,87)(H,76,96)(H,77,88)(H,78,92)(H,79,90)(H,80,91)(H,81,93)(H,82,94)(H,83,95)(H4,66,67,71)(H4,68,69,72)/t35-,36-,37+,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKMSRDIVOXQKP-YILJZHMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNCC(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H102N22O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-

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